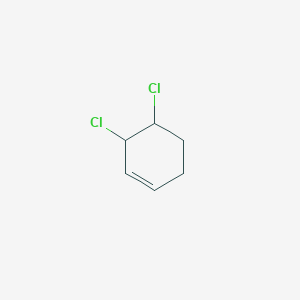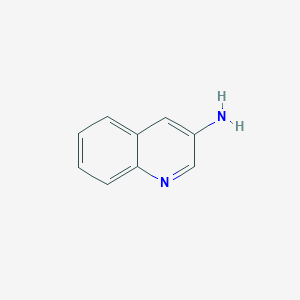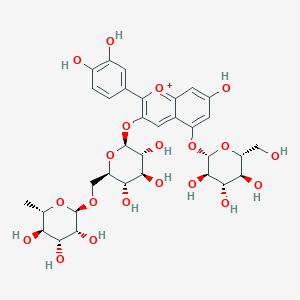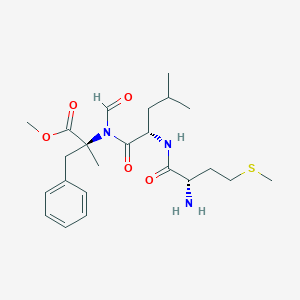
Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester (fMLF) is a synthetic peptide that is commonly used in scientific research. It is a potent chemoattractant for neutrophils and is widely used to study the mechanisms of inflammation and immune response.
作用机制
FMLF acts by binding to a specific receptor on the surface of neutrophils called the formyl peptide receptor 1 (FPR1). The binding of Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester to FPR1 triggers a series of intracellular signaling events that ultimately lead to the activation of the neutrophil and its migration to the site of infection or injury.
生化和生理效应
The activation of neutrophils by Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester leads to a number of biochemical and physiological effects. These include the production of reactive oxygen species (ROS), the release of enzymes and cytokines, and the phagocytosis of invading pathogens. These effects are important for the body's defense against infection and injury.
实验室实验的优点和局限性
FMLF has several advantages for lab experiments. It is a well-characterized molecule with a known mechanism of action, which makes it a useful tool for studying the mechanisms of inflammation and immune response. It is also relatively easy to synthesize using SPPS.
However, there are also some limitations to the use of Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester in lab experiments. It is a synthetic peptide and may not accurately reflect the effects of natural chemoattractants. Additionally, the effects of Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester may be influenced by the experimental conditions, such as the concentration of the peptide and the type of cells used.
未来方向
There are several future directions for research on Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester. One area of interest is the development of new synthetic peptides that are more potent and selective than Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester. Another area of interest is the study of the role of Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester in other physiological processes, such as wound healing and cancer metastasis. Additionally, the effects of Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester on other types of immune cells, such as macrophages and dendritic cells, warrant further investigation.
Conclusion
In conclusion, Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester is a synthetic peptide that is widely used in scientific research to study the mechanisms of inflammation and immune response. It is synthesized using SPPS and acts by binding to a specific receptor on the surface of neutrophils. The activation of neutrophils by Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester leads to a number of biochemical and physiological effects, which are important for the body's defense against infection and injury. While there are some limitations to the use of Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester in lab experiments, it remains a useful tool for studying the mechanisms of inflammation and immune response.
合成方法
FMLF is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and deprotected to obtain the final product. The synthesis of Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester requires the use of specialized equipment and expertise, and it is typically carried out in a laboratory setting.
科学研究应用
FMLF is widely used in scientific research to study the mechanisms of inflammation and immune response. It is a potent chemoattractant for neutrophils, which are a type of white blood cell that plays a key role in the body's defense against infection and injury. By studying the effects of Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester on neutrophils, researchers can gain insights into the mechanisms of inflammation and immune response.
属性
CAS 编号 |
134574-90-6 |
|---|---|
产品名称 |
Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester |
分子式 |
C23H35N3O5S |
分子量 |
465.6 g/mol |
IUPAC 名称 |
methyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]-formylamino]-2-methyl-3-phenylpropanoate |
InChI |
InChI=1S/C23H35N3O5S/c1-16(2)13-19(25-20(28)18(24)11-12-32-5)21(29)26(15-27)23(3,22(30)31-4)14-17-9-7-6-8-10-17/h6-10,15-16,18-19H,11-14,24H2,1-5H3,(H,25,28)/t18-,19-,23-/m0/s1 |
InChI 键 |
IDQPMCPZIOMXJM-YDHSSHFGSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N(C=O)[C@@](C)(CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CCSC)N |
SMILES |
CC(C)CC(C(=O)N(C=O)C(C)(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)N |
规范 SMILES |
CC(C)CC(C(=O)N(C=O)C(C)(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)N |
其他 CAS 编号 |
134574-90-6 |
序列 |
MLX |
同义词 |
CHO-Met-Leu-(alpha-methyl)Phe-O-Me formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl este |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate](/img/structure/B160919.png)
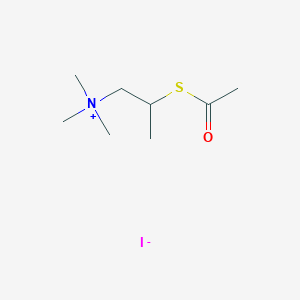
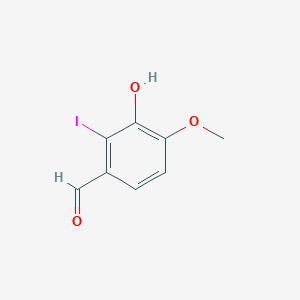
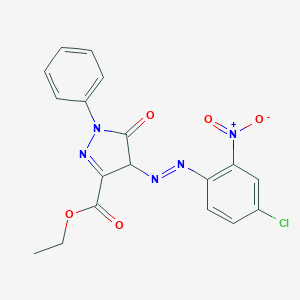
![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid](/img/structure/B160928.png)
![Benzenesulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, disodium salt](/img/structure/B160929.png)
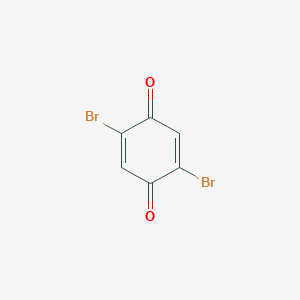
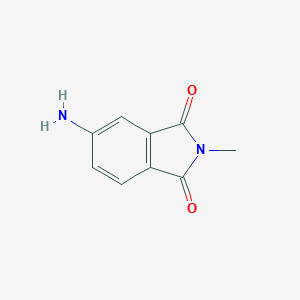
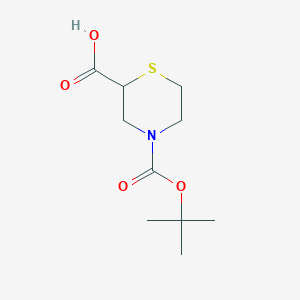
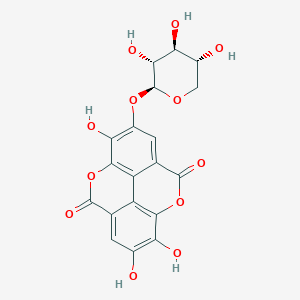
![5-[4-(Methylthio)phenyl]-1H-tetrazole](/img/structure/B160945.png)
